N-cyclohexyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
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Overview
Description
N-cyclohexyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a purine derivative, and an octahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine derivative: This can be achieved through the reaction of a suitable purine precursor with 2-methoxyethylamine under controlled conditions.
Cyclohexyl group introduction: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Construction of the octahydropyrrolo[3,4-c]pyrrole ring: This step involves a cyclization reaction, often catalyzed by a suitable base or acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the purine and cyclohexyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
N-cyclohexyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Biological Studies: It can be used as a probe to study purine-related biochemical pathways.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors involved in purine metabolism. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
- N-cyclohexyl-5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
Uniqueness
N-cyclohexyl-5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H31N7O2 |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
InChI |
InChI=1S/C21H31N7O2/c1-30-8-7-26-14-24-18-19(26)22-13-23-20(18)27-9-15-11-28(12-16(15)10-27)21(29)25-17-5-3-2-4-6-17/h13-17H,2-12H2,1H3,(H,25,29) |
InChI Key |
NAENUFKHHOHEHZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)NC5CCCCC5 |
Origin of Product |
United States |
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